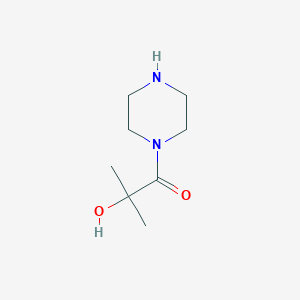

2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one

説明

特性

IUPAC Name |

2-hydroxy-2-methyl-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,12)7(11)10-5-3-9-4-6-10/h9,12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAMIIMNNUTKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 4-formyl-piperazine-1-carboxamido-substituted tert-butyl ester with ethanol and water in the presence of concentrated hydrochloric acid. The reaction mixture is stirred at room temperature and then concentrated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.

化学反応の分析

Substitution Reactions at the Piperazine Nitrogen

The piperazine moiety undergoes nucleophilic substitution reactions, particularly at its secondary amine sites. These reactions enable functionalization for pharmacological or material science applications.

Key Findings :

-

Microwave-assisted acylation with supported MnO₂-SiO₂ catalysts enhances reaction efficiency and reduces by-products .

-

Nickel-catalyzed cross-coupling with aryl halides provides a pathway to introduce aromatic groups .

Reduction of the Ketone Group

The propan-1-one group can be reduced to a secondary alcohol under controlled conditions.

Key Findings :

-

Asymmetric transfer hydrogenation (ATH) with chiral Ru catalysts enables stereoselective reduction, critical for pharmaceutical applications .

Oxidation Reactions

Key Findings :

-

Tertiary alcohols are oxidation-resistant under standard conditions, necessitating alternative strategies for functionalization .

Acid-Base Reactions

The compound’s basic piperazine nitrogens and weakly acidic hydroxyl group participate in proton-transfer reactions.

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| HCl | EtOH, RT | Hydrochloride salt | Improves solubility | |

| NaOH | Aqueous solution | Deprotonated hydroxyl group | Stabilizes enolate forms |

Key Findings :

Complexation and Coordination Chemistry

The piperazine nitrogen atoms can act as ligands for metal coordination, relevant to catalytic applications.

| Metal | Conditions | Complex Structure | Stability | Source |

|---|---|---|---|---|

| Ru(II) | CH₃CN, DIPEA, light | Chiral Ru-N coordination complexes | High (used in photocatalysis) | |

| Ni(II) | DMF, ZnMe₂ | Transient Ni-N intermediates | Moderate |

Key Findings :

Stability and Degradation

The compound’s stability under varying conditions informs storage and handling protocols.

| Condition | Outcome | Degradation Products | Source |

|---|---|---|---|

| High pH (>10) | Partial hydrolysis of piperazine ring | Amine fragments | |

| UV light | Radical-induced decomposition | Fragmented ketones/amines |

Comparative Reactivity with Analogues

The 2-hydroxy-2-methyl substitution distinctively modulates reactivity compared to related compounds:

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | Primary alcohol undergoes facile oxidation | |

| 2-Hydroxy-1-phenylpropan-1-one | Aromatic ketone participates in Friedel-Crafts reactions |

科学的研究の応用

Pharmaceutical Development

The compound serves as a building block in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development. Notably, its potential as an anticancer agent has been investigated due to its ability to inhibit key signaling pathways involved in tumor growth.

Biochemical Studies

In biochemical assays, 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one is used to study enzyme mechanisms and as a ligand for receptor interactions. It has been shown to interact with serotonin receptors, influencing mood and behavior, which is crucial for understanding neuropharmacology.

Industrial Applications

In industrial chemistry, this compound is utilized in the production of polymers and surfactants. Its unique properties make it valuable for developing new materials with specific functionalities.

The biological activities of 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one have been evaluated through various studies:

Anticancer Activity

Research has demonstrated that the compound exhibits selective inhibition against certain cancer cell lines. For example:

- In PC3 prostate cancer cells, it showed an IC50 value of approximately 307 nM , indicating potent activity against tumor growth.

Neuroprotective Effects

This compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

Several investigations highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one significantly reduced cell viability in multiple cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is critical for cancer cell survival.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of this compound, showing that it effectively inhibits AChE activity in vitro. This suggests its potential role as a therapeutic agent for Alzheimer's disease, where AChE inhibition is beneficial.

作用機序

The mechanism of action of 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring plays a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .

類似化合物との比較

2-Methyl-1-(piperidin-1-yl)propan-1-one (CAS 17201-04-6)

- Structural Differences : Replaces the piperazine ring with a piperidine ring (six-membered, one nitrogen atom) and lacks the hydroxyl group.

- Molecular Formula: C₉H₁₇NO.

- Key Properties : Reduced polarity due to the absence of hydroxyl and second nitrogen. Piperidine’s lower basicity compared to piperazine may alter reactivity in synthetic pathways.

2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one (CAS 1225950-57-1)

- Structural Differences : Bromine replaces the hydroxyl group, and a methyl group is added to the piperazine ring.

- Molecular Formula : C₉H₁₆BrN₂O.

- Key Properties: The bromine atom increases electrophilicity, making it more reactive in substitution reactions.

2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

- Structural Differences: Incorporates aromatic substituents (chloro, methylphenoxy, fluorophenyl) on the piperazine and propanone moieties.

- Molecular Formula : C₂₀H₂₁ClFN₂O₂.

- Key Properties : Aromatic groups increase molecular weight (376.85 g/mol ) and lipophilicity, favoring interactions with hydrophobic targets. The electron-withdrawing fluorine and chlorine atoms may enhance metabolic stability .

(S)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (CAS 1419100-97-2)

- Structural Differences: Stereospecific (S)-configuration with dimethyl substitution on the propanone and a methyl group on the piperazine.

- Molecular Formula : C₁₀H₂₀N₂O.

- Key Properties : Steric hindrance from dimethyl groups may reduce binding efficiency to certain receptors. The 3-methylpiperazine modification could influence receptor selectivity compared to unsubstituted piperazine .

AP-238 (1-(4-Cinnamyl-2,6-dimethylpiperazin-1-yl)propan-1-one)

- Structural Differences : Cinnamyl and dimethyl groups on the piperazine ring.

- Molecular Formula : C₁₈H₂₆N₂O.

- This structural motif is associated with opioid receptor interactions, as seen in analogs like AP-237 .

生物活性

2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one, also known as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on different biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure and Properties

The chemical formula of 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one is . Its structure features a piperazine ring, which is known for its ability to interact with various biological macromolecules.

1. Neurotransmitter Receptor Modulation

Research indicates that piperazine derivatives can act as modulators of neurotransmitter receptors. Specifically, studies have shown that compounds similar to 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one exhibit activity at serotonin receptors (5-HT) and dopamine receptors. For instance, a related compound demonstrated significant agonistic activity at the 5-HT_1A receptor with an effective concentration (EC50) comparable to serotonin itself .

2. Enzyme Inhibition

Enzyme inhibition studies reveal that derivatives of this compound may inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The inhibition potency can vary significantly based on structural modifications. For example, certain modifications led to compounds with IC50 values in the nanomolar range, suggesting strong inhibitory activity .

3. Anticancer Potential

There is emerging evidence supporting the anticancer potential of piperazine derivatives. Some studies have indicated that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines. For instance, a study highlighted a related compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways .

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of piperazine derivatives, researchers found that 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one exhibited significant anxiolytic-like effects in animal models. The results suggested that this compound could modulate anxiety-related behaviors through serotonergic pathways.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor activity of piperazine derivatives, including 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one. The study reported that this compound inhibited cell proliferation in several cancer types and induced cell cycle arrest, highlighting its potential as a therapeutic agent in oncology .

Data Summary

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。